molecular formula C16H12N4O2S B2781280 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine CAS No. 893998-30-6

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Cat. No.: B2781280
CAS No.: 893998-30-6
M. Wt: 324.36
InChI Key: ZCCYIEJALOJANJ-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group and a pyridinylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a phenyl group is nitrated using nitric acid or other nitrating agents.

    Attachment of the Pyridinylmethylthio Group: The pyridinylmethylthio group can be attached through nucleophilic substitution reactions, where a pyridinylmethylthio moiety is introduced to the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as thiols or amines.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridinylmethylthio groups may play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Nitrophenyl)pyridazine: Lacks the pyridinylmethylthio group.

    6-((Pyridin-2-ylmethyl)thio)pyridazine: Lacks the nitrophenyl group.

    3-(3-Aminophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine: Contains an amino group instead of a nitro group.

Uniqueness

3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to the presence of both the nitrophenyl and pyridinylmethylthio groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-20(22)14-6-3-4-12(10-14)15-7-8-16(19-18-15)23-11-13-5-1-2-9-17-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCYIEJALOJANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319729
Record name 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893998-30-6
Record name 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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